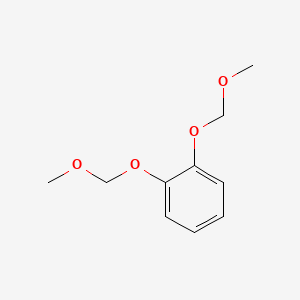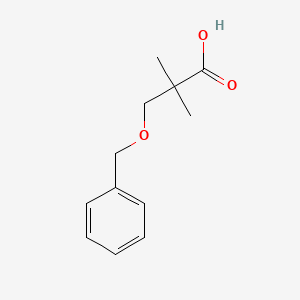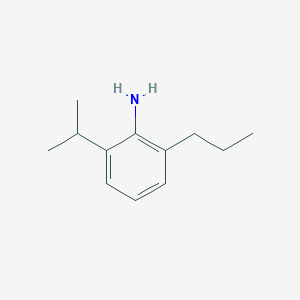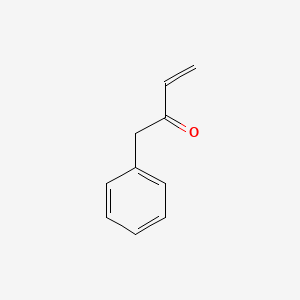
1-Phenyl-3-buten-2-one
Übersicht
Beschreibung
1-Phenyl-3-buten-2-one, also known as Benzylideneacetone or Methyl styryl ketone, is an organic compound described by the formula C6H5CH=CHCOCH3 . It is a pale yellow solid with a molecular weight of 146.19 g/mol . It is used as a flavoring ingredient in food and perfumes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H10O . The IUPAC Standard InChI is InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3 .Chemical Reactions Analysis
This compound reacts with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines .Physical And Chemical Properties Analysis
This compound has a melting point of 39 to 42 °C and a boiling point of 260 to 262 °C . It is freely soluble in alcohol, benzene, chloroform, and diethyl ether, but only very slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Electrochemical Applications
1-Phenyl-3-buten-2-one (1PB) shows potential in electrochemistry, particularly in the development of selective electrodes. An example includes its derivative, 1-phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione (H(2)L), which has been effectively used as an ionophore for copper-selective poly(vinyl) chloride (PVC) membrane electrodes. This application is significant in the direct determination of copper(II) in various alloys and soils polluted by oil, demonstrating its utility in environmental monitoring and material science (Kopylovich et al., 2011).
Spectroscopy and Structural Analysis
The vibrational properties and structural analysis of 1PB derivatives like 3-amino-1-phenyl-2-buten-1-one have been extensively studied using Fourier transform infrared and Raman spectroscopy. These studies provide insights into the molecular structure, vibrational frequencies, and the presence of intramolecular hydrogen bonds, which are crucial for understanding the chemical behavior and reactivity of these compounds (Raissi et al., 2006).
Organic Synthesis
1PB and its derivatives are valuable in organic synthesis. They serve as intermediates or reactants in various synthetic processes. For instance, 1-phenyl-1,2-butadiene, a related compound, reacts with alcohols in a gold(I)-catalyzed intermolecular hydroalkoxylation process, leading to the formation of alkyl allylic ethers in high yield. This reaction exemplifies the role of 1PB derivatives in facilitating regio- and stereoselective synthesis, which is fundamental in the development of pharmaceuticals and fine chemicals (Zhang & Widenhoefer, 2008).
Photophysical Properties
The photophysical properties of 1PB and its analogs, such as 1-phenyl-2-butene, have been studied to understand their behavior under light. These studies include investigations into the photochemical cis-trans isomerization, where energy transfer processes between different molecular groups are analyzed. Such research has implications in the field of photochemistry and can be leveraged in the design of light-responsive materials and molecules (Nakagawa & Sigal, 1970).
Polymerization
1PB plays a role in polymer science, particularly in the study of living anion chain ends of oligomeric compounds. Research in this area focuses on understanding the anionic polymerization mechanism of compounds like 1-phenyl-1,3-butadiene, which has implications for the synthesis and design of new polymeric materials (Suzuki et al., 1979).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-phenylbut-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-10(11)8-9-6-4-3-5-7-9/h2-7H,1,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUXNCQDACBMKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190892 | |
| Record name | 1-Phenyl-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37442-55-0 | |
| Record name | 1-Phenyl-3-buten-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037442550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Vinyloxy)methyl]oxirane](/img/structure/B3051885.png)
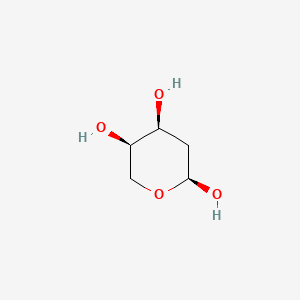
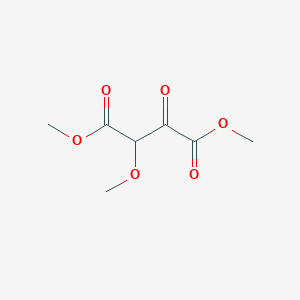

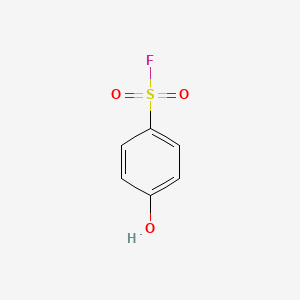

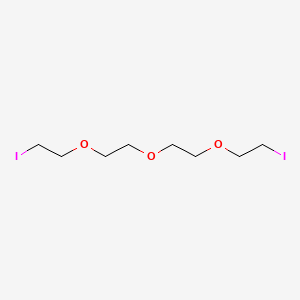
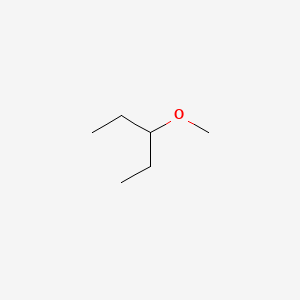
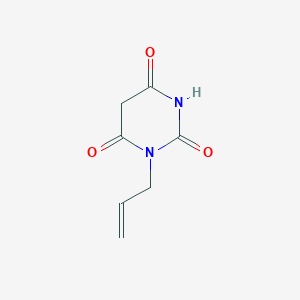
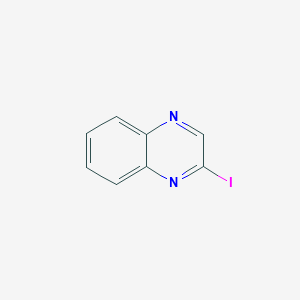
![ethyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B3051897.png)
